3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime
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Overview
Description
3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime: is a chemical compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of chloro, ethoxy, and propoxy groups attached to the benzene ring, along with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime typically involves the following steps:
Formation of 3-chloro-5-ethoxy-4-propoxybenzaldehyde:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group, resulting in the formation of amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: It is explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro, ethoxy, and propoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 3-chloro-5-ethoxy-4-methoxybenzaldehyde
- 3-chloro-5-ethoxy-4-butoxybenzaldehyde
- 3-chloro-5-ethoxy-4-isopropoxybenzaldehyde
Comparison:
- Uniqueness: The presence of the propoxy group in 3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime distinguishes it from similar compounds, affecting its chemical reactivity and biological activity.
- Chemical Properties: The different alkoxy groups (methoxy, butoxy, isopropoxy) influence the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the alkoxy groups can lead to differences in the compound’s interaction with biological targets, resulting in distinct pharmacological profiles.
Properties
IUPAC Name |
(NE)-N-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h6-8,15H,3-5H2,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJAYRTWFVXMT-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=NO)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=N/O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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